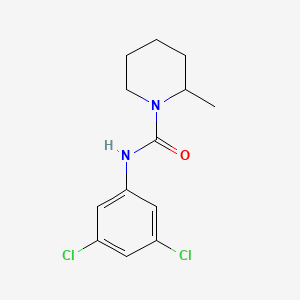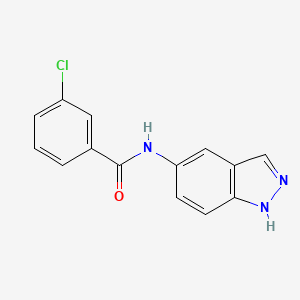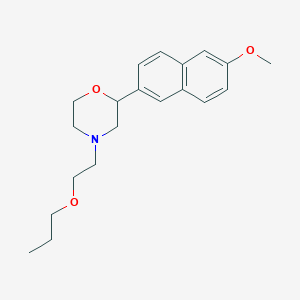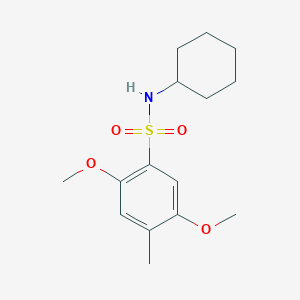
N-(3,5-dichlorophenyl)-2-methyl-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-2-methyl-1-piperidinecarboxamide, also known as NDMC, is a synthetic compound that has been widely used in scientific research. NDNC is a piperidine derivative that has been found to have potential applications in the field of medicine and pharmacology.
Mechanism of Action
N-(3,5-dichlorophenyl)-2-methyl-1-piperidinecarboxamide exerts its pharmacological effects by binding to the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to an overall decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an overall decrease in neuronal excitability. It has also been found to decrease the release of glutamate, which is an excitatory neurotransmitter that plays a role in the development of seizures and other neurological disorders.
Advantages and Limitations for Lab Experiments
N-(3,5-dichlorophenyl)-2-methyl-1-piperidinecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and has a high degree of purity. It has also been extensively studied, making it a useful tool for investigating the mechanisms underlying various neurological disorders.
However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent level of the compound in the body. It also has a narrow therapeutic window, meaning that there is a small range of doses that are effective without causing adverse effects.
Future Directions
There are several potential future directions for the study of N-(3,5-dichlorophenyl)-2-methyl-1-piperidinecarboxamide. One area of research is the development of new derivatives of this compound that have improved pharmacological properties, such as increased potency or longer half-life. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders, such as epilepsy, anxiety disorders, and chronic pain.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to have anticonvulsant, analgesic, and anxiolytic properties, making it a potential candidate for the treatment of various neurological disorders. This compound exerts its pharmacological effects by binding to the GABA-A receptor and enhancing the inhibitory effects of GABA. While there are limitations to the use of this compound in lab experiments, there are also several potential future directions for the study of this compound.
Synthesis Methods
The synthesis of N-(3,5-dichlorophenyl)-2-methyl-1-piperidinecarboxamide involves the reaction of 3,5-dichloroaniline with 2-methylpiperidine-1-carboxylic acid in the presence of acetic anhydride and triethylamine. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-methyl-1-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to have anticonvulsant, analgesic, and anxiolytic properties, making it a potential candidate for the treatment of various neurological disorders.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c1-9-4-2-3-5-17(9)13(18)16-12-7-10(14)6-11(15)8-12/h6-9H,2-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJDPRPYPRNUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[({1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5405042.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5405048.png)
![4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5405050.png)
![(1R*,2R*,6S*,7S*)-4-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5405052.png)

![methyl {[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5405062.png)

![ethyl 4-(5-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5405081.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5405093.png)

![[4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5405105.png)

![4-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B5405120.png)
